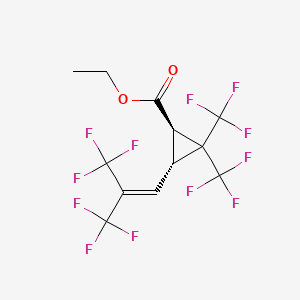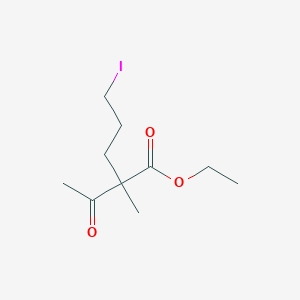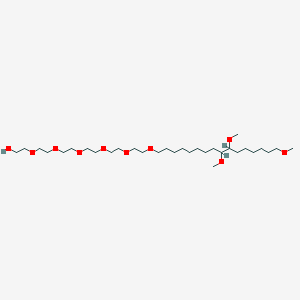
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes a long chain of oxygen atoms interspersed with methoxy groups and a terminal hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL typically involves multi-step organic reactions. One common method includes the reaction of dimethoxyethane with ethylene oxide under controlled conditions to form the desired compound . The reaction is usually catalyzed by a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biological membranes and as a model compound for understanding the behavior of ether-linked lipids.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxyethane: A simpler ether compound used as a solvent in organic synthesis.
Polyethylene glycol: A polymer with similar ether linkages, used in various industrial and medical applications.
Glyme: Another ether compound with applications in battery electrolytes and as a solvent.
Uniqueness
What sets 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL apart from these similar compounds is its unique structure, which combines multiple ether linkages with a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
104838-93-9 |
|---|---|
Fórmula molecular |
C31H64O10 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-(9,10,16-trimethoxyhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-33-17-12-9-7-11-15-31(35-3)30(34-2)14-10-6-4-5-8-13-18-36-20-22-38-24-26-40-28-29-41-27-25-39-23-21-37-19-16-32/h30-32H,4-29H2,1-3H3 |
Clave InChI |
IQCNZJLODFOODE-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCC(C(CCCCCCCCOCCOCCOCCOCCOCCOCCO)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



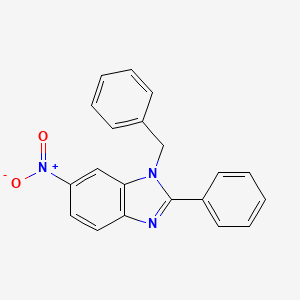

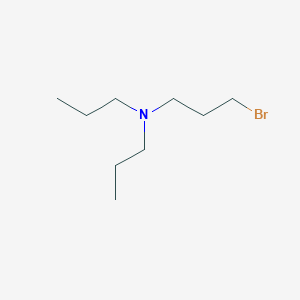
![N-{2-[(2-Ethylhexyl)oxy]propyl}formamide](/img/structure/B14326041.png)
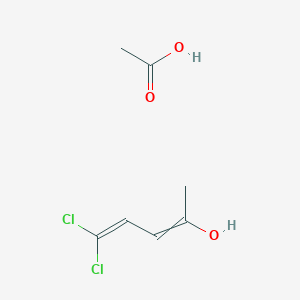
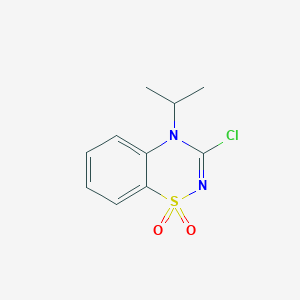
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
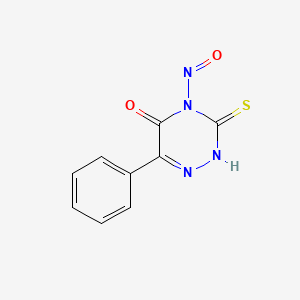
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
